Dahlein-1.1
CAS No.:
Cat. No.: VC3671222
Molecular Formula:
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
Introduction
Source and Isolation
Biological Source
Dahlein-1.1 is exclusively isolated from Litoria dahlii, an Australian aquatic frog species . This amphibian, endemic to Australia's northern territories, produces a rich mixture of bioactive peptides through specialized skin glands as part of its innate immune response . The production of these compounds appears to be an evolutionary adaptation that helps protect these frogs from microbial infections in their aquatic habitats.
Isolation and Characterization Techniques
The identification and structural elucidation of Dahlein-1.1 involved a sophisticated combination of analytical techniques. Researchers employed electrospray mass spectrometry (ES-MS) coupled with Lys-C digestion/MS to sequence the peptide . The accuracy of these findings was subsequently confirmed through automated Edman sequencing, establishing a high confidence level in the structural characterization of this compound . This methodological approach exemplifies the comprehensive analytical strategy typically employed in modern peptide research, ensuring reliable structural determination.
The isolation protocol for Dahlein-1.1 typically involves the collection of skin secretions from Litoria dahlii specimens, followed by purification using high-performance liquid chromatography (HPLC) and identification through mass spectrometric analysis. This systematic approach has enabled researchers to separate and characterize individual peptide components from the complex mixture present in the amphibian's cutaneous secretions.
Chemical Structure and Properties
Primary Structure
Dahlein-1.1 is a 13-residue peptide with the amino acid sequence GLFDIIKNIVSTL-NH₂ . The C-terminal amidation (NH₂) represents an important post-translational modification that influences the peptide's physicochemical properties and biological activity. This structural feature is common among many antimicrobial peptides from amphibian sources and typically enhances their interaction with bacterial membranes.
Table 1: Structural Information of Dahlein-1.1
| Property | Description |
|---|---|
| Peptide Name | Dahlein-1.1 |
| Source Organism | Litoria dahlii (Dahl's aquatic frog) |
| Amino Acid Sequence | GLFDIIKNIVSTL-NH₂ |
| Length | 13 amino acid residues |
| C-terminal Modification | Amidation |
| Peptide Class | Dahlein 1 family |
Physicochemical Properties
Based on its amino acid composition, Dahlein-1.1 demonstrates several notable physicochemical properties. The peptide contains a mix of hydrophobic (G, L, F, I, V) and hydrophilic (D, K, N, S, T) residues, creating an amphipathic character that is crucial for its antimicrobial function. The presence of basic lysine (K) contributes positive charge to the molecule, while aspartic acid (D) provides negative charge, resulting in a balanced charge distribution that influences the peptide's interaction with microbial membranes.
The amphipathic nature of Dahlein-1.1 likely allows it to adopt a helical conformation upon interaction with bacterial membranes, a structural characteristic commonly observed in antimicrobial peptides from amphibian skin secretions. This conformational flexibility enhances the peptide's ability to disrupt bacterial membrane integrity, contributing to its antimicrobial activity.
Biological Activity
Antimicrobial Activity
Dahlein-1.1 exhibits weak wide-spectrum antimicrobial activity against various microbial pathogens . Unlike some potent antimicrobial peptides isolated from other amphibian species, Dahlein-1.1 demonstrates modest efficacy in combating bacterial infections. This relatively mild antimicrobial potency suggests that Dahlein-1.1 may work synergistically with other components of the frog's skin secretions to provide comprehensive protection against microbial threats.
The antimicrobial mechanism of Dahlein-1.1 likely involves interaction with bacterial cell membranes, a common mode of action for cationic antimicrobial peptides. The amphipathic character of the peptide enables it to disrupt bacterial membrane integrity through electrostatic interactions and hydrophobic insertion, ultimately leading to cellular content leakage and bacterial cell death.
Comparison with Other Dahlein Peptides
Structural Diversity within the Dahlein Family
The dahlein peptide family exhibits considerable structural diversity, with eleven distinct peptides identified in Litoria dahlii skin secretions . This diversity reflects the evolutionary development of multiple defense mechanisms within a single amphibian species, potentially targeting different threats in the organism's environment.
Table 2: Comparison of Selected Dahlein Peptides
| Peptide | Amino Acid Sequence | Length | Key Biological Activity |
|---|---|---|---|
| Dahlein-1.1 | GLFDIIKNIVSTL-NH₂ | 13 | Weak wide-spectrum antimicrobial activity |
| Dahlein-5.1 | GLLGSIGNAIGAFIANKLKP-OH | 20 | Strong inhibition of neuronal nitric oxide synthase |
Functional Specialization
The functional divergence observed among dahlein peptides suggests evolutionary specialization within this peptide family. While Dahlein-1.1 primarily exhibits antimicrobial properties, dahlein 5 peptides strongly inhibit neuronal nitric oxide synthase . This functional specialization potentially provides Litoria dahlii with a diverse arsenal of defensive compounds against various environmental threats, including both microbial pathogens and predators.
Dahlein 5.6, for instance, has been identified as one of several peptides that prevent nitric oxide production by interacting with calmodulin (CaM) . This interaction mechanism represents a sophisticated biomolecular recognition event that contributes to the frog's host-defense system. Such specific molecular interactions highlight the complexity and sophistication of amphibian defensive adaptations.
Analytical Techniques in Dahlein-1.1 Research
Mass Spectrometric Analysis
Mass spectrometry has played a pivotal role in the characterization of Dahlein-1.1, enabling precise determination of its molecular mass and amino acid sequence . Electrospray ionization mass spectrometry (ESI-MS) has been particularly valuable for analyzing this peptide, offering high sensitivity and accuracy in structural elucidation. Additionally, ion mobility-mass spectrometry has been employed to investigate structural changes in related peptides upon binding to target proteins, providing insights into their functional mechanisms .
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